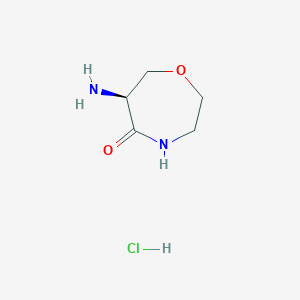

(S)-6-Amino-1,4-oxazepan-5-one hcl

Description

Significance of Seven-Membered Nitrogen and Oxygen Containing Heterocycles in Advanced Organic Synthesis

Seven-membered heterocycles that incorporate both nitrogen and oxygen atoms are important structural motifs in medicinal chemistry and organic synthesis. researchgate.netnumberanalytics.com These rings are present in a variety of biologically active compounds. numberanalytics.comnih.gov The inherent flexibility of the seven-membered ring system allows for diverse three-dimensional conformations, which can be crucial for binding to biological targets. nih.gov

The synthesis of these medium-sized rings can be challenging, but methods such as ring-closure and ring-expansion reactions have been developed to facilitate their construction. numberanalytics.com Their utility extends to being key intermediates in the synthesis of complex molecules, including those with potential therapeutic applications. researchgate.netnih.gov For instance, derivatives of 1,4-diazepines, a related seven-membered ring system, are known for their wide range of biological activities. researchgate.net

Overview of the 1,4-Oxazepan-5-one (B88573) Core Structure

The 1,4-oxazepan-5-one structure is a seven-membered ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 5. This arrangement forms a cyclic lactam (a cyclic amide) within an oxazepane framework. This core is a useful intermediate in the preparation of various pharmaceutical compounds. fishersci.ca The synthesis of derivatives of this core structure, such as 6-amino-1,4-oxazepane-3,5-diones, has been explored for developing novel compounds with potential anticonvulsant properties. nih.govnih.gov

Specific Research Focus on (S)-6-Amino-1,4-oxazepan-5-one Hydrochloride as a Chiral Building Block

The specific compound, (S)-6-Amino-1,4-oxazepan-5-one hydrochloride, is of particular interest due to its chirality. The "(S)" designation indicates a specific stereochemical configuration at the chiral center (carbon 6), which is crucial for creating stereochemically defined target molecules. The presence of both an amino group and a lactam functionality makes it a versatile synthon, or building block, for asymmetric synthesis. sigmaaldrich.comenamine.net

Chiral building blocks are essential in modern drug discovery and development, as the biological activity of a molecule often depends on its specific three-dimensional arrangement. enamine.net The use of enantiomerically pure starting materials like (S)-6-Amino-1,4-oxazepan-5-one hydrochloride allows chemists to construct complex molecules with precise control over their stereochemistry. This control is vital because different enantiomers of a drug can have vastly different biological effects. enamine.netnih.gov This compound, derived from the natural amino acid (S)-serine, provides a scaffold that can be elaborated into more complex structures for various research applications. nih.govsigmaaldrich.com

Physicochemical Properties

| Property | Value |

| Compound Name | (S)-6-Amino-1,4-oxazepan-5-one hydrochloride |

| Molecular Formula | C₅H₉N₂O₂ · HCl |

| Molecular Weight | 166.61 g/mol cymitquimica.com |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-6-amino-1,4-oxazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-4-3-9-2-1-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQSMBTKWYNKR-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](C(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1,4 Oxazepan 5 One Derivatives

Ring-Opening Reactions of the Oxazepane Core

The seven-membered ring of 1,4-oxazepan-5-one (B88573) derivatives is susceptible to various ring-opening reactions, driven by factors such as nucleophilic attack, the release of ring strain, and subsequent rearrangements.

Nucleophilic Ring Opening Mechanisms

The cleavage of the oxazepane ring can be initiated by nucleophiles. The presence of heteroatoms and a carbonyl group within the ring provides electrophilic sites for nucleophilic attack. While specific studies on the nucleophilic ring-opening of (S)-6-Amino-1,4-oxazepan-5-one hcl are not extensively detailed in the provided literature, general principles from related heterocyclic systems, such as isoxazolines, can offer insights. In these systems, the N-O bond is susceptible to cleavage, which can be followed by rearrangements. clockss.org For 1,4-oxazepan-5-ones, the amide bond or the ether linkage could be potential sites for nucleophilic attack, leading to linearization of the scaffold. The reaction's course can be influenced by substitution patterns and the specific reaction conditions employed. clockss.org For instance, the ring opening of 5-oxazolones with primary aryl amines leads to the formation of new benzamide (B126) derivatives. researchgate.net

Strain-Release Driven Ring Opening

Ring strain, although less pronounced in seven-membered rings compared to three- or four-membered rings, can still be a driving force for reactions, particularly in photochemically generated, highly strained intermediates. nih.gov Strain-release-driven reactions provide a pathway to complex molecular scaffolds under mild conditions. nih.gov For example, the photogeneration of strained bicyclic vinyl aziridines from pyridinium (B92312) salts, followed by nucleophilic ring-opening, allows for the stereoselective synthesis of substituted cyclopentenes. nih.gov While direct evidence for strain-release driven ring opening of simple 1,4-oxazepan-5-ones is limited, this principle is often exploited in the transformation of more complex, fused-ring systems containing an oxazepine moiety.

Ring Contraction Sequences (e.g., to pyrrolidines)

Ring contraction reactions represent a powerful strategy in organic synthesis for converting readily available cyclic compounds into smaller, often more synthetically challenging, ring systems. nih.govnih.gov A notable example is the photo-promoted ring contraction of pyridines with silylborane to produce pyrrolidine (B122466) derivatives. nih.govnih.gov This transformation proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.govnih.gov While the direct ring contraction of 1,4-oxazepan-5-one to a pyrrolidine is not explicitly described, the reverse reaction, a ring expansion of a pyrrolidine to an oxindole (B195798) fused 1,3-oxazepane, has been developed. rsc.org This suggests that, under specific catalytic conditions, a retro-synthetic approach involving a ring contraction of an oxazepane derivative could be a plausible, albeit challenging, transformation. The feasibility of such a reaction would likely depend on the strategic placement of functional groups to facilitate the desired bond cleavage and formation sequence.

Ring-Closure Reactions Beyond Initial Scaffold Formation

The 1,4-oxazepane (B1358080) scaffold can serve as a precursor for the construction of more complex, often fused, heterocyclic systems. These subsequent ring-closure reactions are valuable for creating novel molecular architectures. For example, 3(2H)-pyridazinone derivatives bearing an N-hydroxyalkylamino side chain can undergo intramolecular cyclization under basic conditions to form pyridazino[4,5-b] nih.goviyte.edu.troxazine and pyridazino[4,5-b] nih.goviyte.edu.troxazepine systems. sciforum.net The regiochemistry of these cyclizations is highly dependent on the length of the hydroxyalkylamino side chain. sciforum.net

Computational studies using molecular orbital methods have also been employed to understand and predict the outcomes of 1,4-oxazepine (B8637140) ring formation reactions from 1,8-naphthyridine (B1210474) derivatives with peroxy acids. nih.gov Such studies can be instrumental in designing synthetic routes to new oxazepine-containing compounds. nih.gov Furthermore, intramolecular transamidation reactions provide a pathway for ring expansion, converting seven-membered lactams like 1,4-oxazepan-5-ones into larger ring systems through the formal insertion of a side chain into the amide bond. researchgate.net

Functional Group Interconversions on the Oxazepane Scaffold

The functional groups present on the 1,4-oxazepan-5-one ring system can be chemically modified to introduce further molecular diversity. solubilityofthings.comumn.eduorganic-chemistry.orgorganic-chemistry.org These transformations are essential for fine-tuning the properties of the molecule and for building more complex structures.

Oxidation Reactions (e.g., conversion of hydroxyl to carbonyl)

Oxidation reactions are a common and crucial type of functional group interconversion. For instance, a hydroxyl group on the oxazepane ring, such as in (S)- nih.goviyte.edu.trOxazepan-6-ol, can be oxidized to a carbonyl group using various oxidizing agents. This transformation is a key step in many synthetic pathways. For example, the oxidation of a primary alcohol to an aldehyde has been attempted in the synthesis of novel 1,4-oxazepan-5-one derivatives. iyte.edu.tr Similarly, pyridinium chlorochromate (PCC) is an effective reagent for the oxidation of alcohols on an azepane ring to the corresponding ketones. mdpi.com The Bayer-Villiger reaction, which involves oxidation, can be used in the synthesis of N-acylated-1,4-oxazepan-7-ones, though this method has limitations due to the harsh oxidative conditions. rsc.org The development of milder oxidation protocols is therefore an active area of research to allow for a broader range of functional groups to be tolerated in the synthesis of diverse oxazepane derivatives. rsc.org

Reduction Reactions (e.g., ring reduction, carbonyl reduction)

Reduction reactions of 1,4-oxazepan-5-one derivatives can target the lactam carbonyl group or other reducible functionalities on substituents. The specific outcome depends on the reducing agent employed and the reaction conditions.

Carbonyl Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to afford a 1,4-oxazepane, or partially reduced to a hydroxyl group, though the latter is less common for amides. Powerful reducing agents are typically required for this transformation.

Lithium Aluminium Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing amides and esters to alcohols or amines. harvard.edu For 1,4-oxazepan-5-one derivatives, LiAlH₄ can reduce the lactam carbonyl completely to a methylene group, thus converting the 1,4-oxazepan-5-one to a 1,4-oxazepane. Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107). harvard.educhemguide.co.uk

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent than LiAlH₄. chemguide.co.uk It is generally not strong enough to reduce amides but can reduce other carbonyl groups, such as ketones or aldehydes, that might be present on substituents of the main ring. eduncle.comyoutube.com For instance, in the catalytic reduction of related spiro-derivatives of 8-aza-11-oxasteroids, both monoreduced (at an indanone carbonyl) and doubly reduced products (at both the indanone and enaminone carbonyls) were observed, demonstrating the stepwise reduction of different carbonyl types. clockss.org

Reduction of Substituents: Functional groups attached to the 1,4-oxazepan-5-one scaffold can also be selectively reduced. For example, catalytic hydrogenation is a common method for reducing nitro groups to amines. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a nitro group on a phenyl substituent was reduced to an aniline (B41778) via catalytic hydrogenation, a transformation that aided in the separation of diastereomers. rsc.org

| Reaction Type | Reagent | Substrate Functional Group | Product Functional Group | Reference |

|---|---|---|---|---|

| Carbonyl Reduction | Lithium Aluminium Hydride (LiAlH₄) | Lactam (Amide) Carbonyl | Amine (Methylene) | harvard.edu |

| Substituent Reduction | Sodium Borohydride (NaBH₄) | Ketone/Aldehyde | Secondary/Primary Alcohol | eduncle.comyoutube.com |

| Substituent Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro Group | Amine | rsc.org |

Substitution Reactions (e.g., at hydroxyl or nitrogen)

The nitrogen atom of the lactam in the 1,4-oxazepan-5-one ring is a key site for substitution reactions, allowing for the introduction of various functional groups through N-alkylation and N-acylation.

N-Alkylation and N-Acylation: The hydrogen atom on the ring's nitrogen is acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with electrophiles like alkyl halides or acyl chlorides.

N-Alkylation: This reaction involves the attachment of an alkyl group to the nitrogen atom. It is a common strategy for creating diversity in related heterocyclic structures. For example, N-alkyl-4-piperidones are synthesized by reacting 4-piperidone (B1582916) with alkyl bromides in the presence of a base before subsequent ring expansion. researchgate.net In studies on the regioselective N-alkylation of indazoles, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) was found to be effective for promoting N-alkylation with alkyl bromides. beilstein-journals.org This method is broadly applicable to heterocycles with an N-H bond.

N-Sulfonylation: In the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, a homoserine precursor immobilized on a resin was reacted with various nitrobenzenesulfonyl chlorides. rsc.orgnih.gov This N-sulfonylation was a key step prior to a subsequent N-alkylation with 2-bromoacetophenones, demonstrating a sequential substitution strategy at the nitrogen atom. rsc.orgnih.gov

The selectivity between N-alkylation and O-alkylation (at the carbonyl oxygen) can be influenced by factors such as the solvent, the counter-ion, and steric effects. nih.gov However, for lactams, N-substitution is generally the favored pathway.

| Reaction Type | Reagents | Site of Substitution | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., NaH) | Ring Nitrogen | N-Alkyl-1,4-oxazepan-5-one | researchgate.netbeilstein-journals.org |

| N-Sulfonylation | Sulfonyl Chloride (e.g., Ar-SO₂Cl), Base | Ring Nitrogen | N-Sulfonyl-1,4-oxazepan-5-one | rsc.orgnih.gov |

| N-Acylation | Acyl Chloride (e.g., R-COCl), Base | Ring Nitrogen | N-Acyl-1,4-oxazepan-5-one | beilstein-journals.org |

Addition Reactions (e.g., Michael-type additions)

Michael-type additions are crucial in the synthesis of the 1,4-oxazepan-5-one ring itself, typically through intramolecular cyclization. The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org

Intramolecular Oxa-Michael and Aza-Michael Additions: The formation of the seven-membered ring can be achieved via intramolecular addition where the nucleophile and the acceptor are part of the same molecule.

Oxa-Michael Addition: In this variant, an oxygen nucleophile (like a hydroxyl group) adds to the α,β-unsaturated system. wikipedia.org

Aza-Michael Addition: Here, a nitrogen nucleophile (like an amine) performs the conjugate addition. wikipedia.org

Synthetic strategies toward 1,4-oxazepan-5-one have explored these pathways. One proposed route involved starting from a chiral amino alcohol and a protected 5-hydroxy-2-pentanoic acid. iyte.edu.tr The plan was to first couple these two molecules and then perform an intramolecular oxa-Michael addition to close the ring. iyte.edu.tr Another attempted synthesis aimed to use a Michael-type addition of glutaconic acid to an amine, but this approach proved to be problematic. iyte.edu.tr These examples highlight that while Michael-type additions are a logical strategy for forming the 1,4-oxazepan-5-one skeleton, the success of the reaction can be challenging, likely due to the thermodynamics of forming a seven-membered ring.

The general mechanism of a Michael addition involves three key steps:

Formation of a nucleophile (enolate or deprotonated heteroatom) by a base. masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

Protonation of the resulting enolate to give the final product. masterorganicchemistry.com

| Reaction Variant | Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Application | Reference |

|---|---|---|---|---|

| Intramolecular Oxa-Michael Addition | Hydroxyl group (-OH) | α,β-Unsaturated Ester/Amide | Ring formation of 1,4-oxazepan-5-one | wikipedia.orgiyte.edu.tr |

| Intramolecular Aza-Michael Addition | Amine group (-NH) | α,β-Unsaturated Ester/Amide | Ring formation of 1,4-oxazepan-5-one | wikipedia.org |

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanisms and catalytic cycles is fundamental to developing efficient syntheses. For benzo-fused derivatives of 1,4-oxazepines, a plausible catalytic cycle has been proposed for their synthesis via a tandem C-N coupling and C-H carbonylation reaction. nih.gov

Copper-Catalyzed Tandem Transformation: A method for synthesizing benzo-1,4-oxazepin-5-one derivatives utilizes a copper catalyst to combine an aniline, a vinyl halide, and carbon dioxide in a one-pot reaction. nih.gov The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle.

The key steps in the proposed catalytic cycle are as follows nih.gov:

Catalyst Activation: A Cu(I) salt coordinates with a ligand to form an active catalyst complex.

Oxidative Addition: The active Cu(I) complex reacts with the vinyl halide via oxidative addition to form a Cu(III) intermediate.

C-N Coupling: The Cu(III) complex then reacts with the aniline to form a new intermediate, coupling the nitrogen atom to the vinyl group.

Carbonylation and Reductive Elimination: This key intermediate undergoes a series of steps involving the incorporation of CO₂, intramolecular cyclization, and reductive elimination to form the final benzo-1,4-oxazepin-5-one product and regenerate the active Cu(I) catalyst.

This tandem process is an efficient way to construct the heterocyclic ring system, as multiple bonds are formed in a single operation. nih.gov Similar catalytic approaches, often involving transition metals, are central to the modern synthesis of complex heterocyclic molecules, including those related to 1,4-oxazepan-5-ones. nih.gov

| Step | Description | Key Intermediates | Reference |

|---|---|---|---|

| 1 | Formation of active catalyst | Cu(I)-Ligand Complex | nih.gov |

| 2 | Oxidative addition with vinyl halide | Cu(III) Complex | nih.gov |

| 3 | Reaction with aniline (C-N coupling) | Anilido-Cu(III) Complex | nih.gov |

| 4 | Intramolecular cyclization with CO₂ and reductive elimination | Product and regenerated Cu(I) catalyst | nih.gov |

Chirality and Stereochemical Aspects of S 6 Amino 1,4 Oxazepan 5 One Hydrochloride

Importance of Stereoisomerism and Enantiopurity in Seven-Membered Heterocycles

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. libretexts.org The property of a molecule that allows for the existence of enantiomers is called chirality. nih.gov

The significance of stereoisomerism in heterocyclic compounds, including seven-membered rings like oxazepanes, is paramount, especially in the context of medicinal chemistry. numberanalytics.com The biological systems in the human body are inherently chiral, composed of entities like amino acids and sugars that exist as single enantiomers. nih.gov Consequently, the interaction of a chiral drug with a biological target, such as an enzyme or receptor, is often stereospecific. nih.govlibretexts.org One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable or toxic effects. numberanalytics.comquora.com

For seven-membered heterocycles, the larger ring size compared to five- or six-membered rings introduces greater conformational flexibility. This flexibility, combined with the presence of stereocenters, leads to a more complex stereochemical landscape. Achieving high enantiopurity, meaning a sample is composed predominantly of a single enantiomer, is therefore crucial for developing safe and effective drugs based on these scaffolds. The distinct spatial arrangement of substituents on the oxazepane ring will dictate how the molecule fits into a binding pocket, influencing its efficacy and metabolic profile.

Stereocontrol Strategies in the Synthesis of Oxazepanone Enantiomers

The synthesis of single-enantiomer oxazepanone derivatives presents a significant challenge due to the need to control the stereochemistry at one or more chiral centers. Several strategies have been developed to achieve this, broadly categorized as asymmetric synthesis. These methods aim to produce a single enantiomer or diastereomer of a product.

Common approaches to stereocontrolled synthesis include:

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars, to introduce the desired stereochemistry into the target molecule. ethz.ch

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical entity that is attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Asymmetric Catalysis: This powerful technique employs a chiral catalyst to selectively produce one enantiomer over the other. The catalyst, being chiral, creates a chiral environment that favors the formation of one stereoisomer.

Resolution: In this method, a racemic mixture (a 50:50 mixture of both enantiomers) is separated into its individual enantiomers. This can be achieved through various techniques, including classical resolution with a chiral resolving agent or enzymatic resolution. ethz.ch

In the synthesis of oxazepanone enantiomers, for instance, a procedure starting from aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester has been described to produce single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net The choice of appropriate chiral starting materials is key to the successful synthesis of the desired enantiomer. researchgate.net

Impact of Substituent Patterns on Stereochemical Outcome

The nature and position of substituents on the reacting molecules can significantly influence the stereochemical outcome of a reaction. In the synthesis of 1,4-oxazepane (B1358080) derivatives, the substitution pattern of the starting materials has been shown to affect both the regiochemistry and stereochemistry of cyclization reactions. researchgate.net

For example, in the selenocyclofunctionalization of chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives to form 1,4-oxazepanes, the substitution pattern of the double bond and the nature of the hydroxyl group were found to be critical factors determining the stereoselectivity of the 7-endo-cyclization. researchgate.net This highlights how subtle changes in the molecular structure of the precursors can direct the formation of a specific stereoisomer.

The interplay of steric and electronic effects of different substituents guides the approach of reagents and influences the transition state energies, ultimately favoring the formation of one stereoisomer over another. Careful consideration and strategic placement of substituents are therefore essential for achieving the desired stereochemical control in the synthesis of complex molecules like (S)-6-Amino-1,4-oxazepan-5-one.

Methodologies for Stereochemical Assignment and Confirmation (e.g., 2D NMR)

Once a chiral molecule has been synthesized, it is crucial to determine and confirm its absolute and relative stereochemistry. A variety of analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful tools.

Two-dimensional (2D) NMR techniques, in particular, provide detailed information about the connectivity and spatial relationships of atoms within a molecule. longdom.org

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. By analyzing the cross-peaks in a COSY spectrum, it is possible to trace out the proton-proton connectivity network within a molecule. longdom.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. It is invaluable for assigning carbon signals in a spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of internuclear distances.

By combining information from these and other 2D NMR experiments, chemists can piece together the three-dimensional structure of a molecule and confidently assign its stereochemistry. longdom.org In some cases, NMR databases are being developed to assist in the stereochemical assignment of complex molecules by comparing experimental data with a library of known compounds. nih.gov While powerful, it's important to note that misassignments can still occur, and careful analysis is always required. rsc.org

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The unique structural features of (S)-6-Amino-1,4-oxazepan-5-one make it a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. The presence of a primary amine and a secondary lactam nitrogen allows for selective functionalization and ring-forming reactions. For instance, the amine can serve as a nucleophile in reactions with various electrophiles, while the lactam can be either protected, hydrolyzed, or reduced to introduce further diversity.

Research has demonstrated the utility of related 1,4-oxazepane (B1358080) frameworks in the synthesis of compounds with a range of biological activities. While direct examples for the (S)-enantiomer are not extensively detailed, the general reactivity of this scaffold suggests its potential in constructing fused or spirocyclic systems. For example, intramolecular cyclization reactions initiated at the amino group could lead to the formation of bicyclic structures, which are common motifs in biologically active natural products and pharmaceuticals.

Precursor for Diversified Chemical Libraries

The generation of chemical libraries containing a wide array of structurally related compounds is a cornerstone of modern drug discovery. (S)-6-Amino-1,4-oxazepan-5-one HCl serves as an excellent starting point for such endeavors due to its readily modifiable functional groups. The primary amino group can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents.

Studies on related 6-amino-1,4-oxazepane-3,5-dione derivatives have highlighted the potential for creating libraries of compounds with diverse biological activities, such as anticonvulsant properties. By applying similar synthetic strategies to (S)-6-Amino-1,4-oxazepan-5-one, a multitude of derivatives can be generated. The systematic modification of the amino group, for instance, allows for the exploration of the structure-activity relationship of the resulting compounds. This approach is crucial in identifying new therapeutic agents.

Table 1: Potential Modifications of (S)-6-Amino-1,4-oxazepan-5-one for Chemical Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

Enabling Novel Synthetic Methodologies

The reactivity of (S)-6-Amino-1,4-oxazepan-5-one can also be harnessed to develop and validate new synthetic methods. The presence of multiple reactive sites within a constrained cyclic system provides a unique platform to test the selectivity and efficiency of new chemical transformations. For instance, developing selective protection or activation strategies for the two nitrogen atoms within the molecule can be a challenging yet rewarding synthetic problem.

Furthermore, the synthesis of the 1,4-oxazepan-5-one (B88573) core itself can drive the development of novel cyclization methods. While the hydrochloride salt is commercially available, efficient and stereoselective routes to this and related scaffolds are of significant interest to the synthetic community. The development of such methodologies expands the toolbox of organic chemists and facilitates the synthesis of other complex, nitrogen- and oxygen-containing heterocycles. The synthesis of related heterocyclic compounds, such as 6-amino-1-tetralone, has been the subject of methodological studies aimed at improving efficiency and scalability.

Analytical and Characterization Methodologies for S 6 Amino 1,4 Oxazepan 5 One Hydrochloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to elucidating the molecular structure of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For (S)-6-Amino-1,4-oxazepan-5-one hydrochloride, ¹H NMR provides information on the chemical environment of each hydrogen atom.

In a typical ¹H NMR spectrum, the protons of the oxazepane ring and the amino group exhibit characteristic chemical shifts and coupling patterns. For instance, the methine proton adjacent to the amino group and the methylene (B1212753) protons of the seven-membered ring would appear as distinct multiplets. The presence of rotational conformers, such as those involving the Boc-group in related structures, can sometimes lead to the observation of two sets of signals with differing intensities in NMR spectra. beilstein-journals.org Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbon atoms, further confirming the structural assignment.

Table 1: Representative ¹H NMR Spectral Data for Related Structures

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Boc-group methyl protons | 1.47 | Singlet |

| 1,2-oxazole methine proton | 8.46 | Singlet |

Note: Data is for a related 1,2-oxazole structure and serves as an example of expected proton resonances. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride is expected to show characteristic absorption bands corresponding to its key functional groups.

These bands include the stretching vibrations of the amine (N-H) group, the carbonyl (C=O) group of the lactam, and the ether (C-O-C) linkage within the oxazepane ring. The presence of the hydrochloride salt may also influence the position and shape of the amine-related peaks.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Amine (N-H Stretch) | 3400-3250 |

| Carbonyl (C=O Stretch, Amide) | 1690-1630 |

| C-O-C Stretch (Ether) | 1250-1050 |

Note: These are general ranges and the exact positions can vary.

Mass Spectrometry (e.g., LCMS, EIMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For (S)-6-Amino-1,4-oxazepan-5-one hydrochloride, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) or Electrospray Ionization Mass Spectrometry (EIMS) are commonly used.

The mass spectrum would be expected to show a molecular ion peak (or a protonated molecular ion peak, [M+H]⁺) corresponding to the molecular weight of the free base (C₅H₁₀N₂O₂) plus the mass of HCl. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org

Table 3: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁ClN₂O₂ |

| Molecular Weight | 166.61 g/mol |

Note: Molecular weight corresponds to the hydrochloride salt form. cymitquimica.comfluorochem.co.uk

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Column Chromatography)

Chromatographic techniques are essential for both the purification and purity assessment of (S)-6-Amino-1,4-oxazepan-5-one hydrochloride. Flash column chromatography, often utilizing silica (B1680970) gel as the stationary phase, is a standard method for purifying reaction mixtures to isolate the desired product. rsc.org The choice of solvent system (mobile phase), such as a mixture of petroleum ether and ethyl acetate, is critical for achieving good separation. rsc.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound. By using a suitable column and mobile phase, HPLC can separate the target compound from any impurities, and the purity can be quantified by analyzing the peak areas in the chromatogram. For amino acid-like compounds, reversed-phase columns are often employed, sometimes with mass spectrometry detection (LC/MS) for enhanced specificity. sielc.com

Determination of Enantiomeric Excess and Diastereomeric Ratio

Since (S)-6-Amino-1,4-oxazepan-5-one is a chiral molecule, determining its enantiomeric purity is of utmost importance. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A sample that is 100% of the (S)-enantiomer has an ee of 100%, while a racemic mixture (50% S and 50% R) has an ee of 0%. wikipedia.org

Several methods can be used to determine the enantiomeric excess:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a common and reliable method that uses a chiral stationary phase to separate the enantiomers, allowing for their direct quantification.

NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy can be used to determine enantiomeric purity. rsc.org The addition of a chiral resolving agent or a chiral shift reagent can induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the ee. rsc.orgmdpi.com

Mass Spectrometry: Specialized mass spectrometry techniques, sometimes involving the formation of diastereomeric complexes with a chiral selector, have also been developed to determine the enantiomeric excess of amino acids and related compounds. ucdavis.edu

For molecules with more than one chiral center, the diastereomeric ratio must also be determined, often using techniques like NMR or chromatography.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-6-Amino-1,4-oxazepan-5-one HCl, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or microwave-assisted cyclization. For example, analogous heterocycles (e.g., pyrano[2,3-c]pyrazoles) are synthesized via condensation of 6-amino precursors with carbonyl compounds under acidic or catalytic conditions . Enantiomeric purity can be controlled using chiral catalysts (e.g., Amberlyst-15) or resolution techniques. Monitor optical rotation and chiral HPLC (e.g., using polysaccharide-based columns) to validate stereochemistry.

Q. How should researchers characterize the structural and physicochemical properties of (S)-6-Amino-1,4-oxazepan-5-one HCl?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- IR/NMR : Confirm functional groups (e.g., amine, oxazepane ring) via characteristic peaks (e.g., NH₂ stretches at ~3300 cm⁻¹ in IR; δ 3.5–4.5 ppm for oxazepane protons in ¹H NMR) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- HPLC-MS : Assess purity (>98%) and molecular ion consistency (e.g., [M+H]⁺ in ESI-MS) .

Q. What stability studies are critical for (S)-6-Amino-1,4-oxazepan-5-one HCl under physiological or storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products via forced degradation (acid/base hydrolysis, oxidation). For example, oxazepane rings may hydrolyze under acidic conditions, forming secondary amines. Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to quantify degradation .

Advanced Research Questions

Q. How can subgroup analysis improve the interpretation of pharmacological data for (S)-6-Amino-1,4-oxazepan-5-one HCl in preclinical models?

- Methodological Answer : Predefine subgroups (e.g., genetic variants, metabolic phenotypes) in study protocols. Use stratified randomization to minimize confounding. For post hoc analyses, apply interaction tests (e.g., Cox regression for survival data) to evaluate treatment-effect heterogeneity. Clinical credibility requires subgroup differences to align with mechanistic hypotheses (e.g., receptor polymorphism-driven responses) .

Q. How should researchers address contradictions in efficacy data across in vitro vs. in vivo studies for this compound?

- Methodological Answer : Discrepancies may arise from bioavailability or metabolite interference. Conduct PK/PD modeling to correlate plasma concentrations with target engagement. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. For in vitro-in vivo extrapolation (IVIVE), adjust for protein binding and hepatic clearance .

Q. What computational strategies are recommended for predicting the binding affinity of (S)-6-Amino-1,4-oxazepan-5-one HCl to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs or kinases). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Compare results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What mechanistic studies can elucidate the role of the oxazepane ring in the compound’s bioactivity?

- Methodological Answer : Synthesize analogs with modified ring systems (e.g., replacing oxygen with sulfur) and compare activity profiles. Use deuterium exchange mass spectrometry (HDX-MS) to map protein-ligand interaction sites. For enzymatic targets, perform kinetic assays (e.g., IC₅₀ shifts under varying substrate concentrations) to identify inhibition modes .

Q. How can researchers optimize enantiomer separation for scaled-up production while maintaining regulatory compliance?

- Methodological Answer : Implement chiral chromatography (e.g., SFC or HPLC with Chiralpak AD-H columns) during purification. Validate enantiomeric excess (ee) using polarimetry and circular dichroism (CD). For industrial compliance, adhere to ICH Q6A guidelines, which require ≤0.15% impurity thresholds for enantiomeric contaminants .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.